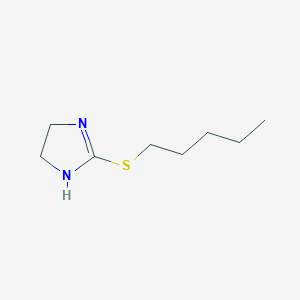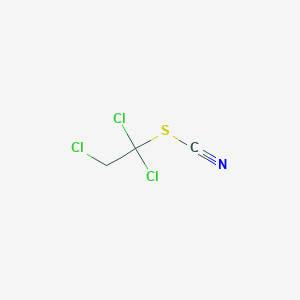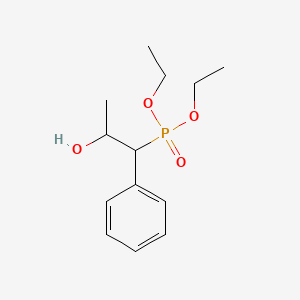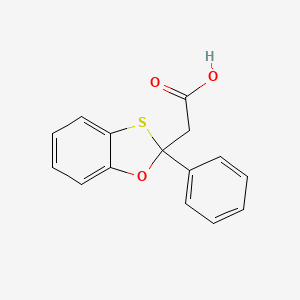
(2-Phenyl-2H-1,3-benzoxathiol-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenyl-2H-1,3-benzoxathiol-2-yl)acetic acid is a heterocyclic compound that features a benzoxathiol ring fused with a phenyl group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyl-2H-1,3-benzoxathiol-2-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzoic acid with phenylacetic acid derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction is carried out under reflux conditions, leading to the formation of the benzoxathiol ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Phenyl-2H-1,3-benzoxathiol-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzoxathiol ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the benzoxathiol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoxathiol derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Phenyl-2H-1,3-benzoxathiol-2-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties. It is being investigated for its ability to inhibit certain enzymes and pathways involved in disease processes.
Medicine
In medicinal chemistry, this compound derivatives are being explored as potential therapeutic agents for treating infections and inflammatory conditions. Their ability to interact with biological targets makes them promising candidates for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity. It is also used in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of (2-Phenyl-2H-1,3-benzoxathiol-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. This leads to the modulation of biochemical pathways and the exertion of its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylbenzothiazole: Similar structure but lacks the acetic acid moiety.
2-Phenylbenzoxazole: Contains an oxygen atom in place of the sulfur atom in the benzoxathiol ring.
2-Phenylbenzothiazine: Features a nitrogen atom in the ring structure.
Uniqueness
(2-Phenyl-2H-1,3-benzoxathiol-2-yl)acetic acid is unique due to the presence of both the benzoxathiol ring and the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule set it apart from similar compounds.
Eigenschaften
CAS-Nummer |
62675-09-6 |
|---|---|
Molekularformel |
C15H12O3S |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
2-(2-phenyl-1,3-benzoxathiol-2-yl)acetic acid |
InChI |
InChI=1S/C15H12O3S/c16-14(17)10-15(11-6-2-1-3-7-11)18-12-8-4-5-9-13(12)19-15/h1-9H,10H2,(H,16,17) |
InChI-Schlüssel |
ZVJRBIMDKHQJTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(OC3=CC=CC=C3S2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


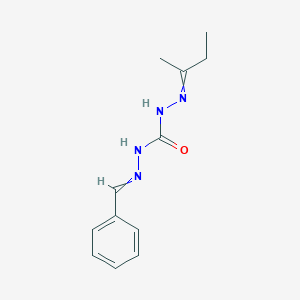
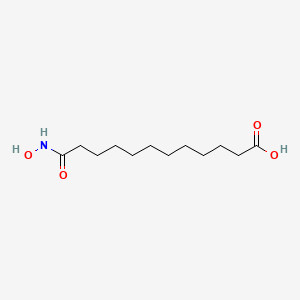
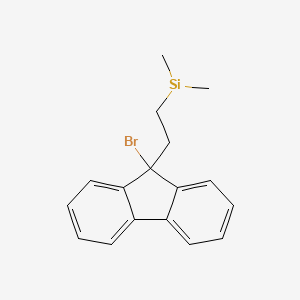

![3,6,9,12-Tetraoxa-16-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione, 15,17-dimethyl-](/img/structure/B14516489.png)
![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
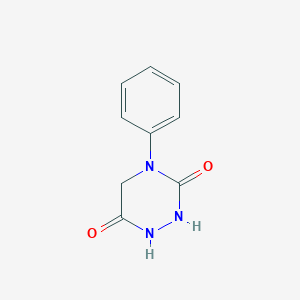
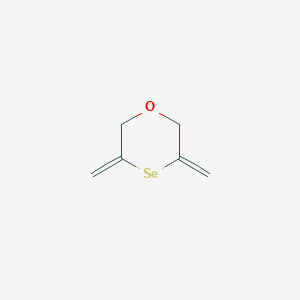
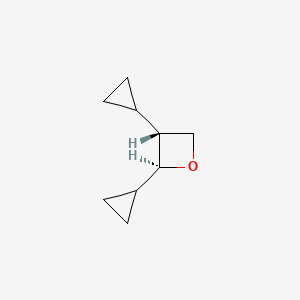
methanone](/img/structure/B14516511.png)
